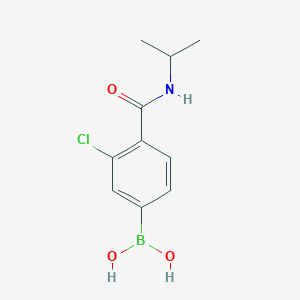

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. According to PubChem chemical databases, the official International Union of Pure and Applied Chemistry name for this compound is [3-chloro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid. This nomenclature reflects the systematic approach to naming complex organic molecules by identifying the parent phenyl ring structure and systematically describing each substituent group in order of priority.

The compound is registered under Chemical Abstracts Service number 850589-41-2, which serves as its unique chemical identifier in international databases. Alternative systematic names documented in chemical literature include B-[3-Chloro-4-[(propylamino)carbonyl]phenyl]boronic acid and 3-Chloro-4-(N-isopropylcarbamoyl)benzeneboronic acid. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and specificity.

The molecular formula C10H13BClNO3 provides the elemental composition, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one boron atom, one chlorine atom, one nitrogen atom, and three oxygen atoms. The systematic name construction begins with the phenyl ring as the base structure, followed by positional numbering that identifies the chlorine substituent at position 3 and the N-isopropylcarbamoyl group at position 4, with the boronic acid functionality serving as the primary functional group designation.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound exhibits characteristic features of substituted phenylboronic acids with additional complexity introduced by the carbamoyl substituent. The central phenyl ring maintains planar geometry typical of aromatic systems, with the boron atom adopting trigonal planar coordination when considering the boronic acid functionality. The molecular weight is precisely determined as 241.48 grams per mole, reflecting the specific atomic composition and bonding arrangements.

The boronic acid group (-B(OH)2) represents a critical structural feature that influences the compound's reactivity and coordination behavior. Boronic acids are characterized by their ability to form reversible covalent bonds with diols and their Lewis acidic properties, which stem from the electron-deficient nature of the boron center. In this compound, the boron atom is directly bonded to the aromatic carbon, creating a stable carbon-boron bond that serves as the foundation for various synthetic transformations.

The N-isopropylcarbamoyl substituent introduces additional complexity through its amide functionality and branched alkyl group. The carbamoyl carbon exhibits sp2 hybridization due to the carbonyl double bond, while the nitrogen atom shows sp2 hybridization with partial double bond character in the carbon-nitrogen bond due to resonance effects. The isopropyl group attached to the nitrogen provides steric bulk that can influence the compound's conformational preferences and reactivity patterns.

The chlorine substituent at the 3-position relative to the boronic acid group creates an electron-withdrawing effect through both inductive and resonance mechanisms. This electronic influence affects the aromatic ring's electron density distribution and consequently impacts the boronic acid's acidity and reactivity. The relative positioning of the chlorine and carbamoyl substituents creates a specific substitution pattern that determines the compound's overall electronic properties and potential for intermolecular interactions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound would provide essential structural information about its solid-state organization and intermolecular interactions. X-ray diffraction studies represent the definitive method for determining precise atomic positions, bond lengths, and bond angles in crystalline materials. The fundamental principles of X-ray diffraction rely on Bragg's law, expressed as n λ = 2d sin θ, where n represents the diffraction order, λ is the X-ray wavelength, d is the spacing between atomic planes, and θ is half the scattering angle.

For phenylboronic acid derivatives, crystallographic studies typically reveal characteristic intermolecular hydrogen bonding patterns involving the boronic acid hydroxyl groups. These compounds often form extended networks through B-OH···O hydrogen bonds, which can significantly influence their physical properties and stability. The presence of the N-isopropylcarbamoyl group introduces additional hydrogen bonding possibilities through the amide functionality, potentially creating more complex three-dimensional network structures.

X-ray powder diffraction analysis would provide information about phase purity, crystalline versus amorphous content, and structural parameters for polycrystalline samples. The diffraction pattern would exhibit characteristic peaks corresponding to specific Miller indices (hkl) that define the crystal planes. Peak positions relate to d-spacings through Bragg's law, while peak intensities provide information about atomic arrangements and occupancy factors.

Storage recommendations indicate room temperature stability for this compound, suggesting a relatively robust crystal structure that maintains integrity under ambient conditions. The compound may exist in equilibrium with its anhydride form, as commonly observed with boronic acids, which would be detectable through crystallographic analysis showing distinct structural features for each form.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires multiple analytical techniques to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy provides crucial information about the compound's molecular connectivity and environment of individual nuclei. For phenylboronic acids, proton nuclear magnetic resonance typically shows characteristic aromatic signals in the 7-8 parts per million region, while the boronic acid hydroxyl protons appear as exchangeable signals that may be broadened due to quadrupolar coupling with boron.

The N-isopropylcarbamoyl substituent contributes distinctive nuclear magnetic resonance signals including the amide proton, which typically appears downfield due to deshielding effects from the carbonyl group. The isopropyl group produces characteristic splitting patterns with the methyl groups appearing as a doublet and the methine proton as a septet due to coupling with the six equivalent methyl protons. Carbon-13 nuclear magnetic resonance would provide complementary information about the carbon framework, with the carbonyl carbon appearing significantly downfield around 170-180 parts per million.

Infrared spectroscopy reveals characteristic functional group vibrations that confirm the compound's structure. Boronic acids typically exhibit broad O-H stretching vibrations around 3300-3500 cm⁻¹, while the carbonyl stretch of the carbamoyl group appears around 1650-1680 cm⁻¹. The aromatic C-H stretches occur around 3000-3100 cm⁻¹, and the N-H stretch of the amide functionality contributes additional absorption in the 3200-3400 cm⁻¹ region. The B-O stretching vibrations typically appear in the fingerprint region around 1300-1400 cm⁻¹.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak would appear at m/z 241, corresponding to the calculated molecular weight. Common fragmentation patterns for phenylboronic acids include loss of the boronic acid functionality and fragmentation of substituent groups. The presence of chlorine creates characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes, providing additional structural confirmation through isotopic distribution analysis.

| Analytical Technique | Key Characteristics | Expected Observations |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-8.0 ppm (multiplets) |

| ¹H Nuclear Magnetic Resonance | Amide N-H | 5.5-6.5 ppm (broad) |

| ¹H Nuclear Magnetic Resonance | Isopropyl CH | 4.0-4.5 ppm (septet) |

| ¹H Nuclear Magnetic Resonance | Isopropyl CH₃ | 1.1-1.3 ppm (doublet) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |

| Infrared | B-OH stretch | 3300-3500 cm⁻¹ (broad) |

| Infrared | C=O stretch | 1650-1680 cm⁻¹ |

| Infrared | N-H stretch | 3200-3400 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 241 [M]⁺ |

The integration of these spectroscopic techniques provides comprehensive structural characterization that confirms the compound's identity and purity. Nuclear magnetic resonance confirms connectivity and substituent positioning, infrared spectroscopy validates functional group presence, and mass spectrometry establishes molecular weight and composition. Together, these analytical methods create a complete spectroscopic fingerprint that uniquely identifies this compound and distinguishes it from related compounds.

Properties

CAS No. |

850589-41-2 |

|---|---|

Molecular Formula |

C10H13BClNO3 |

Molecular Weight |

241.48 g/mol |

IUPAC Name |

[3-chloro-4-(propylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C10H13BClNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) |

InChI Key |

TXXYHRWIMRLTSK-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)C(=O)NC(C)C)Cl)(O)O |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCC)Cl)(O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Mode of Action

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a type of organoboron compound. . .

Biochemical Pathways

Result of Action

Action Environment

The action of this compound can be influenced by various environmental factors. . . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by the pH of the environment in which it is used.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential for the compound’s ability to inhibit certain enzymes, such as serine proteases, by forming a stable complex with the enzyme’s active site. Additionally, this compound can interact with glycan chains of antibodies, making it a useful tool for studying protein-glycan interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to changes in gene expression and cellular metabolism. For example, the compound’s interaction with serine proteases can result in the modulation of signaling pathways that rely on these enzymes. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine residues in enzymes. This interaction leads to the inhibition of enzyme activity by blocking the active site and preventing substrate binding. Additionally, the compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins. These effects are mediated through the compound’s interactions with specific biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target enzymes and proteins.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as organ damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, its inhibition of serine proteases can affect protein degradation pathways, while its interaction with glycan chains can influence glycosylation processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. For example, the compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can influence glycosylation processes.

Biological Activity

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (CAS No. 850589-41-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13BClNO3

- Molecular Weight : 241.479 g/mol

- Purity : ≥ 98%

The biological activity of this compound primarily involves its interaction with various biomolecules through boron-based reactivity. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Its boronic acid moiety allows it to interact with the active sites of serine proteases and other enzymes, potentially leading to their inactivation .

- Cell Signaling Modulation : By modifying key proteins involved in cell signaling, this compound can alter pathways related to cell growth, differentiation, and apoptosis. This modulation can have implications in cancer research and therapy .

- Targeting Kinases : Research indicates that boronic acids can selectively bind to the ATP-binding sites of kinases, leading to inhibition of their activity. This property is particularly valuable in developing targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

- Breast Cancer Cell Lines : The compound showed a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic applications.

- Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent apoptosis, suggesting that the compound activates intrinsic apoptotic pathways .

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

In Vivo Studies

Preclinical models have been utilized to assess the therapeutic potential of this compound:

- Tumor Xenograft Models : Administration of the compound led to significant tumor reduction in xenograft models implanted with human breast cancer cells.

- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, which is crucial for future clinical applications .

Case Studies

-

Case Study on Cancer Therapy :

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound as a novel anticancer agent. The results highlighted its ability to inhibit tumor growth in vivo while sparing normal tissues, thus presenting it as a promising candidate for further development . -

Mechanistic Study on Enzyme Interaction :

Another research article focused on the interaction between this compound and serine proteases. The study employed kinetic assays demonstrating that the compound acts as a competitive inhibitor, providing insights into its potential use in diseases where protease activity is dysregulated .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition:

3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid exhibits notable biological activity, particularly as an enzyme inhibitor. It interacts with various enzymes, especially proteases and kinases, forming reversible covalent bonds with active site residues. This interaction can inhibit enzymatic activity, making it a valuable tool for studying enzyme functions and signaling pathways.

Mechanism of Action:

The compound's ability to form reversible covalent bonds allows it to obstruct substrate access or modify the enzyme's conformation. This action can influence cellular processes such as:

- Cell Proliferation

- Differentiation

- Apoptosis

By inhibiting specific kinases involved in signal transduction pathways, it can alter gene expression and cellular metabolism.

Synthetic Applications

Suzuki-Miyaura Coupling:

The boronic acid functional group in this compound enables participation in Suzuki-Miyaura coupling reactions, a powerful method for carbon-carbon bond formation. This property is crucial for synthesizing complex organic molecules, which have potential applications in pharmaceuticals and materials science.

Material Science:

Boronic acids are also employed in designing novel materials with unique properties. For instance, they can be used to create polymers that are self-healing or responsive to environmental stimuli. This compound may serve as a valuable building block for such functional materials.

Case Study 1: Enzyme Inhibition Research

A study demonstrated the effectiveness of this compound in inhibiting specific kinases involved in cancer cell signaling pathways. The research revealed that treatment with this compound resulted in decreased cell proliferation and altered gene expression profiles, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Material Development

In another investigation, researchers utilized this compound in the synthesis of a new class of polymers that exhibited self-healing properties. The incorporation of this compound into the polymer matrix enhanced the material's resilience and responsiveness to damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural analogs of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid, emphasizing substituent positions and functional groups:

Electronic and Reactivity Comparisons

Electron-Withdrawing vs. Electron-Donating Groups :

- The N-isopropylcarbamoyl group is moderately electron-withdrawing due to the carbonyl group, increasing the boronic acid's Lewis acidity and accelerating transmetallation in Suzuki reactions .

- Fluorine (in 3-Chloro-4-fluorophenylboronic acid) is strongly electron-withdrawing, further enhancing reactivity compared to carbamoyl-substituted analogs .

- Methoxycarbonyl and ethoxycarbonyl groups (e.g., 603122-82-3, 850568-11-5) provide ester functionalities that balance solubility and reactivity, though they are less activating than carbamoyl groups .

Solubility and Physical Properties

- Solubility Trends: Esters (methoxycarbonyl, ethoxycarbonyl) exhibit higher solubility in organic solvents (e.g., chloroform, acetone) than the parent boronic acid . Carboxylic acid derivatives (e.g., 136496-72-5) show increased solubility in polar solvents like water or methanol . The N-isopropylcarbamoyl group offers moderate solubility in dipolar aprotic solvents (e.g., DMF, DMSO) due to its polarity .

Preparation Methods

Boronic Acid Formation

Boronic acids are commonly synthesized via lithiation or metal-catalyzed borylation of aryl halides. For this compound, a plausible route involves:

- Starting with 3-chloro-4-aminophenylboronic acid or a related intermediate.

- Acylation of the amino group with isopropyl isocyanate or an equivalent reagent to form the N-isopropylcarbamoyl group.

- Alternatively, the boronic acid group can be introduced after formation of the carbamoyl group via palladium-catalyzed borylation of a corresponding aryl halide precursor.

This approach ensures regioselective substitution and functional group compatibility.

Acylation to Form N-isopropylcarbamoyl Group

The acylation step involves reacting the amino group on the phenyl ring with isopropyl isocyanate or isopropyl carbamoyl chloride under controlled conditions, typically in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM), with a base such as triethylamine to scavenge the generated acid. Reaction temperatures range from 0°C to room temperature to avoid side reactions.

Purification and Isolation

Post-synthesis, purification is generally achieved by column chromatography or recrystallization. However, for scale-up, alternative methods such as precipitation by anti-solvent addition, filtration, and drying techniques (rotary evaporation, lyophilization) are preferred to improve yield and reduce process time.

Preparation Data and Stock Solution Formulation

In addition to synthesis, preparation includes formulation of stock solutions for research applications. A detailed table from GlpBio provides volumes required to prepare various molar concentrations from different masses of the compound:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.1411 mL | 20.7057 mL | 41.4115 mL |

| 5 mM Solution | 0.8282 mL | 4.1411 mL | 8.2823 mL |

| 10 mM Solution | 0.4141 mL | 2.0706 mL | 4.1411 mL |

These solutions are typically prepared using solvents such as DMSO, PEG300, Tween 80, and water, added sequentially to ensure clarity and solubility, aided by physical methods like vortexing, ultrasound, or hot water baths.

Research Findings and Patents

- The compound’s preparation is referenced in patents involving similar boronic acid derivatives, highlighting process optimizations such as one-pot synthesis and improved purification methods to enhance yield and scalability.

- The synthetic routes emphasize the importance of controlling reaction conditions to prevent decomposition or side reactions, especially during the acylation and borylation steps.

- The presence of chloro substituent influences reactivity and regioselectivity, necessitating careful selection of catalysts and reagents.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aromatic substitution | Starting from 3-chloro-4-aminophenyl precursor | Ensures correct positioning of groups |

| Acylation | Isopropyl isocyanate, base (e.g., TEA), solvent (THF/DCM), 0°C to RT | Forms N-isopropylcarbamoyl group |

| Boronic acid installation | Pd-catalyzed borylation or lithiation followed by boronation | Introduces boronic acid moiety |

| Purification | Column chromatography, recrystallization, or anti-solvent precipitation | Scalable purification methods |

| Stock solution preparation | Dissolution in DMSO, PEG300, Tween 80, water with physical agitation | For research and in vivo formulation |

Q & A

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with deactivated aryl chlorides?

- Methodological Answer : Use Pd/PCy catalysts to activate deactivated substrates. Increase temperature (80–100°C) and extend reaction time (12–24 h). Add phase-transfer agents (e.g., TBAB) to improve solubility in biphasic systems. Monitor conversion via GC-MS or NMR (if fluorinated partners are used) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.